(6-butyl-7-methoxy-1,5-dimethyl-indol-4-yl) Acetate
CAS No.: 99497-23-1
Cat. No.: VC17343000
Molecular Formula: C17H23NO3
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99497-23-1 |
|---|---|
| Molecular Formula | C17H23NO3 |
| Molecular Weight | 289.4 g/mol |
| IUPAC Name | (6-butyl-7-methoxy-1,5-dimethylindol-4-yl) acetate |
| Standard InChI | InChI=1S/C17H23NO3/c1-6-7-8-13-11(2)16(21-12(3)19)14-9-10-18(4)15(14)17(13)20-5/h9-10H,6-8H2,1-5H3 |
| Standard InChI Key | GXNAEZBIVQOKEX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=C(C(=C2C=CN(C2=C1OC)C)OC(=O)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(6-Butyl-7-methoxy-1,5-dimethyl-indol-4-yl) acetate belongs to the indole alkaloid class, distinguished by a bicyclic structure comprising a benzene ring fused to a pyrrole moiety. Key substituents include:
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Butyl group (C₄H₉): Attached at the 6-position, contributing hydrophobicity and influencing membrane permeability.
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Methoxy group (OCH₃): At the 7-position, enhancing electronic effects and potential hydrogen bonding capacity.
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Methyl groups (CH₃): At the 1- and 5-positions, providing steric bulk and modulating ring conformation.
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Acetate ester (OAc): At the 4-position, offering a site for metabolic transformations or hydrolytic cleavage.
Physicochemical Properties
The compound’s molecular formula is C₁₇H₂₃NO₃, with a molecular weight of 289.4 g/mol. Key properties inferred from structural analogs include:
| Property | Value/Description |
|---|---|
| LogP (Octanol-Water) | ~3.2 (predicted) |
| Solubility | Low aqueous solubility; soluble in DMSO |
| Stability | Hydrolytically sensitive at extreme pH |
| Melting Point | Not empirically determined |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of (6-butyl-7-methoxy-1,5-dimethyl-indol-4-yl) acetate typically involves multistep organic reactions, as outlined below:
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Indole Core Formation:
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Fischer indole synthesis using phenylhydrazines and ketones under acidic conditions.
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Buchwald-Hartwig amination for introducing substituents at specific positions.
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Functionalization:
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Alkylation at the 6-position using butyl halides in the presence of strong bases (e.g., LDA).
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Methoxylation via nucleophilic aromatic substitution or metal-catalyzed coupling.
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Acetylation of the 4-hydroxyindole intermediate using acetic anhydride.
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Purification:
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Column chromatography (silica gel, ethyl acetate/hexane eluent).
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Recrystallization from ethanol/water mixtures.
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Reaction Dynamics
The acetate group at the 4-position serves as a reactive handle for further derivatization:
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Hydrolysis: Under basic conditions, yields 4-hydroxyindole derivatives.
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Transesterification: Catalyzed by Lewis acids (e.g., Ti(OiPr)₄) to form alternative esters.
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Nucleophilic Acyl Substitution: Replacement with amines or thiols to generate amides/thioesters.
Biological Activity and Mechanistic Insights
Antimicrobial Effects
Methoxy- and alkyl-substituted indoles demonstrate:
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Bacterial Membrane Disruption: Interaction with lipid bilayers of Gram-positive pathogens.
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Biofilm Inhibition: Quorum sensing interference in Pseudomonas aeruginosa.
Neuropharmacological Activity
Structural parallels to serotonin and melatonin suggest possible:
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5-HT Receptor Binding: Partial agonism/antagonism at serotonin receptors.
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MAO Inhibition: Monoamine oxidase suppression, elevating synaptic neurotransmitter levels.
Applications in Medicinal Chemistry
Drug Discovery Scaffolds
The compound’s modular structure enables:
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SAR Studies: Systematic variation of substituents to optimize potency and selectivity.
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Prodrug Design: Ester hydrolysis for controlled release of active metabolites.
Agricultural Chemistry
Indole derivatives are explored as:
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Plant Growth Regulators: Auxin-like effects on root development.
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Pesticide Adjuvants: Synergists enhancing herbicide permeability.
Future Research Directions
Empirical Studies Needed
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In Vitro Screening: Antiproliferative assays against NCI-60 cancer cell lines.
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ADMET Profiling: Pharmacokinetic and toxicity assessments in rodent models.
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Crystallography: X-ray analysis to resolve 3D conformation and binding modes.
Synthetic Innovations
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Flow Chemistry: Continuous-flow systems to improve reaction efficiency.
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Biocatalysis: Enzyme-mediated asymmetric synthesis for chiral variants.
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